molecular formula C27H32FN3O3S B2795556 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-31-4

2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2795556
M. Wt: 497.63
InChI Key: JGTNUNHEPWEEGG-UHFFFAOYSA-N
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Description

The compound is a quinazoline derivative, which is a class of organic compounds with a wide range of biological activities. Quinazolines have been studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The presence of a fluorophenyl group could potentially enhance the compound’s biological activity, as fluorine is often used in medicinal chemistry to improve a drug’s stability, selectivity, and potency .


Molecular Structure Analysis

The compound likely has a planar quinazoline core, with various substituents attached. The presence of multiple carbonyl groups could result in the formation of intramolecular hydrogen bonds, potentially stabilizing the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo chemical reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the thioether group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .

Scientific Research Applications

Summary of Applications

DNA-Groove Binding Agents

One notable application of this compound is its role as a DNA-groove binder. Researchers have serendipitously synthesized regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles using a one-pot cascade reaction. These compounds exhibit potential for targeting tumor cell DNA through minor groove binding . The synthesized analogs were screened for their ability to bind with a specific DNA duplex, and the most promising compound demonstrated strong binding affinity within the minor groove.

Results and Outcomes

DNA Binding Affinity

The most promising compound (e.g., 1-trifluoroacetyl-3-(4-methoxyphenyl)-5-((2-oxo-2-(4-tolyl)ethyl)thio)-1,2,4-triazole) demonstrated strong binding affinity with double-helical DNA, particularly within the minor groove. The formation of a stable complex through static quenching was observed, confirming its interaction with DNA . Further studies using various spectral techniques can provide additional insights into its binding mechanisms.

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Modifications could also be made to its structure to enhance its activity or reduce potential side effects .

properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N,3-bis(3-methylbutyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN3O3S/c1-17(2)11-13-29-25(33)20-7-10-22-23(15-20)30-27(31(26(22)34)14-12-18(3)4)35-16-24(32)19-5-8-21(28)9-6-19/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTNUNHEPWEEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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